molecular formula C9H15IO B2431610 8-(Iodomethyl)-7-oxaspiro[3.5]nonane CAS No. 2490431-97-3

8-(Iodomethyl)-7-oxaspiro[3.5]nonane

Cat. No. B2431610
CAS RN: 2490431-97-3
M. Wt: 266.122
InChI Key: VYCRAZPJYZIYGS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

The compound “8-(Iodomethyl)-7-oxaspiro[3.5]nonane” is a type of organic compound known as a spirocyclic compound . Spirocyclic compounds are characterized by two or more rings that share a single atom, which in this case is a carbon atom . The IUPAC name for a similar compound is 6-(iodomethyl)-5,8-dioxaspiro[3.5]nonane . The molecular weight of this similar compound is 268.09 .


Molecular Structure Analysis

The molecular structure of “8-(Iodomethyl)-7-oxaspiro[3.5]nonane” can be inferred from its IUPAC name. The term “spiro[3.5]nonane” indicates that the compound contains a spirocyclic structure with one ring containing 3 carbon atoms and another ring containing 5 carbon atoms . The “8-(Iodomethyl)-7-oxa” part of the name indicates that an iodomethyl group is attached to the 8th carbon atom and an oxygen atom is attached to the 7th carbon atom .

Scientific Research Applications

Synthesis and Structure

  • Synthesis Methods : 8-(Iodomethyl)-7-oxaspiro[3.5]nonane and related compounds have been synthesized through various methods. For instance, Kato, Kitahara, and Yoshikoshi (1985) described synthesizing 2-oxaspiro[3.5]nonane as part of anisatin model studies, using ruthenium tetroxide oxidation (Kato, Kitahara, & Yoshikoshi, 1985). Huynh, Nguyen, and Nishino (2017) also reported a one-pot synthesis method for similar compounds using Mn(III)-based oxidation (Huynh, Nguyen, & Nishino, 2017).

  • Structural Analysis : The structural and stereochemical analysis of oxaspiro[4.4]nonane derivatives, closely related to 8-(Iodomethyl)-7-oxaspiro[3.5]nonane, has been achieved using modern gradient-based experiments and high-quality GROESY spectra. Ortuño, Parella, Planas, and Ventura (1996) contributed to this field by providing detailed structural insights (Ortuño, Parella, Planas, & Ventura, 1996).

Chemical Properties and Reactions

  • Chemical Reactions : The reactivity of 1-oxaspiro- and 1-azaspiro-[3.5]nona-5,8-diene-2,7-diones, compounds similar to 8-(Iodomethyl)-7-oxaspiro[3.5]nonane, has been explored by Ogino, Yoshida, and Kozuka (1979). They found that these compounds react with various nucleophiles to produce hydroxyphenyldiphenylmethyl derivatives (Ogino, Yoshida, & Kozuka, 1979).

  • Polymerization Applications : Spiro orthocarbonates closely related to 8-(Iodomethyl)-7-oxaspiro[3.5]nonane have been used in radical polymerization. Moszner, Zeuner, and Rheinberger (1995) synthesized and characterized such compounds, finding that they primarily undergo vinyl polymerization with a low degree of ring-opening reaction (Moszner, Zeuner, & Rheinberger, 1995).

Biological and Medicinal Chemistry

  • Biological Activity : Although specific information on 8-(Iodomethyl)-7-oxaspiro[3.5]nonane's biological activities is limited, related compounds have been noted for their biological significance. Sinibaldi and Canet (2008) discussed the synthesis of spiroaminals with significant biological activities, including those with 1-oxa-6-azaspiro[4.4]nonane ring systems, highlighting their potential applications in medicinal chemistry (Sinibaldi & Canet, 2008).

Future Directions

The future directions for research on “8-(Iodomethyl)-7-oxaspiro[3.5]nonane” and similar spirocyclic compounds could involve further exploration of their synthesis methods, reactivity, and potential applications. Spirocyclic compounds are of interest in various fields, including medicinal chemistry and materials science .

properties

IUPAC Name

8-(iodomethyl)-7-oxaspiro[3.5]nonane
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H15IO/c10-7-8-6-9(2-1-3-9)4-5-11-8/h8H,1-7H2
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VYCRAZPJYZIYGS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC2(C1)CCOC(C2)CI
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H15IO
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

266.12 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

8-(Iodomethyl)-7-oxaspiro[3.5]nonane

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